3-[Pentyl(propyl)amino]propanoic acid;hydrochloride
Description
3-[Pentyl(propyl)amino]propanoic acid hydrochloride (CAS No. 222028-65-1) is a tertiary amine-containing carboxylic acid derivative with the molecular formula C₁₁H₂₄ClNO₂ and a molecular weight of 237.77 g/mol . Structurally, it consists of a propanoic acid backbone substituted with a pentyl and propyl group on the amino nitrogen, forming a hydrochloride salt. This compound is primarily utilized as a synthetic building block in pharmaceutical and chemical research, particularly in the development of drug conjugates or bioactive molecules . Its physicochemical properties, such as solubility in polar solvents (e.g., water, ethanol), are influenced by the hydrophilic carboxylic acid and hydrochloride groups, balanced by the hydrophobic pentyl/propyl chains .
Properties
IUPAC Name |
3-[pentyl(propyl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2.ClH/c1-3-5-6-9-12(8-4-2)10-7-11(13)14;/h3-10H2,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUJFGCDOZCHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCC)CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Pentyl(propyl)amino]propanoic acid;hydrochloride typically involves a multi-step process. One common method includes the Michael addition reaction between n-amylamine and acrylate to form 3-(N-pentylamino)propionate. This intermediate is then subjected to further reactions with formic acid and formaldehyde to yield the final product . The reaction conditions often involve refluxing and the use of hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
For large-scale industrial production, the synthesis method is optimized for high yield and purity. The starting materials are chosen for their availability and cost-effectiveness. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-[Pentyl(propyl)amino]propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like bromine or chlorine can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
3-[Pentyl(propyl)amino]propanoic acid;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3-[Pentyl(propyl)amino]propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-[pentyl(propyl)amino]propanoic acid hydrochloride, focusing on substituent variations, molecular properties, and applications:
Key Structural and Functional Differences :
Alkyl Chain Variations: The target compound’s pentyl/propyl combination provides moderate lipophilicity, ideal for membrane permeability in drug design. Branched analogs like 3-[(2-methylpropyl)amino]propanoic acid hydrochloride exhibit higher steric hindrance, which may affect enzymatic degradation or solubility .
Functional Groups: Morpholino derivatives () introduce heterocyclic moieties, enabling hydrogen bonding and targeting specific enzymes (e.g., kinases) . Benazepril hydrochloride () incorporates a bicyclic benzazepine system, enabling ACE inhibition through its aromatic and carboxylate interactions .
Pharmacological Roles :
- The methyl/pentyl variant (CAS 625120-81-2) is classified as a pharmaceutical impurity (e.g., in ibandronate sodium), emphasizing the need for stringent purity controls in APIs .
- The target compound’s linear alkyl chains make it a versatile intermediate in synthesizing larger molecules, such as GPCR modulators or peptide conjugates .
Physicochemical Properties :
- Solubility : The hydrochloride salt form enhances water solubility across analogs. However, longer alkyl chains (e.g., pentyl) reduce aqueous solubility compared to methyl or ethyl derivatives .
- Stability : Branched analogs (e.g., 2-methylpropyl) may exhibit improved metabolic stability due to resistance to oxidative cleavage .
Biological Activity
3-[Pentyl(propyl)amino]propanoic acid hydrochloride, also known by its CAS number 2402828-64-0, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 3-[Pentyl(propyl)amino]propanoic acid hydrochloride
- Molecular Formula : C₁₃H₃₁ClN₂O₂
- Molecular Weight : 250.87 g/mol
Biological Activity Overview
The biological activity of 3-[Pentyl(propyl)amino]propanoic acid hydrochloride has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been documented, demonstrating its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 350 |
| Pseudomonas aeruginosa | 500 |
These results suggest that the compound has the potential to be developed into a therapeutic agent for treating bacterial infections.
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, with a notable effect on human breast cancer cells. The mechanism involves the disruption of mitochondrial function and activation of caspase pathways.
The biological activity of 3-[Pentyl(propyl)amino]propanoic acid hydrochloride is believed to be mediated through several mechanisms:
- Inhibition of Cell Growth : The compound interferes with cell division and promotes apoptosis in cancer cells.
- Membrane Disruption : It can disrupt bacterial cell membranes, leading to cell lysis.
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival and cancer cell proliferation.
Case Studies
- Antibacterial Efficacy : A study conducted by researchers at the University of Düsseldorf evaluated the antibacterial properties of various derivatives, including 3-[Pentyl(propyl)amino]propanoic acid hydrochloride. The study reported significant inhibition against multiple bacterial strains, reinforcing the compound's potential as an antibiotic candidate .
- Cancer Cell Line Study : Another investigation focused on the effects of this compound on human breast cancer cells. Results indicated that treatment with varying concentrations led to increased rates of apoptosis compared to untreated controls, suggesting a dose-dependent response .
Q & A
Basic Synthesis
Q: What are the standard synthetic routes and purification techniques for 3-[Pentyl(propyl)amino]propanoic acid hydrochloride? A: The synthesis typically involves alkylation of propanoic acid derivatives with pentyl and propyl amines under controlled conditions. Key steps include:
- Alkylation : Reacting a propanoic acid precursor (e.g., methyl ester) with pentyl and propyl amines in an inert atmosphere (e.g., nitrogen) to avoid side reactions .
- Hydrochloride Formation : Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane) to isolate high-purity product .
Advanced Synthesis
Q: How can reaction parameters be optimized to enhance yield and enantiomeric purity? A: Optimization strategies include:
- Temperature Control : Maintaining 0–5°C during amine addition to minimize racemization .
- Catalyst Selection : Using chiral catalysts (e.g., palladium complexes) to favor stereoselective alkylation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics, while non-polar solvents enhance crystallization .
- In-line Analytics : Employing HPLC-MS to monitor intermediate formation and adjust conditions in real time .
Structural Analysis (Basic)
Q: What spectroscopic methods are recommended for structural confirmation? A: Key techniques include:
- NMR Spectroscopy : - and -NMR to verify alkyl chain integration, amine proton environments, and carboxylate resonance .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 209.1183) .
- IR Spectroscopy : Detect characteristic bands for amine (–NH, ~3300 cm) and carboxylate (C=O, ~1700 cm) .
Chiral Analysis (Advanced)
Q: How is stereochemical integrity assessed for chiral variants of this compound? A: Advanced methods include:
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and mobile phases of hexane/isopropanol to resolve enantiomers .
- Circular Dichroism (CD) : Compare CD spectra with enantiopure standards to confirm configuration .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, particularly for resolving conflicting stereochemical assignments .
Biological Applications (Basic)
Q: How is this compound applied in enzyme mechanism studies? A: As a substrate analog or inhibitor:
- Enzyme Kinetics : Measure and using spectrophotometric assays (e.g., NADH-dependent dehydrogenase inhibition) .
- Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target enzymes .
Biological Mechanisms (Advanced)
Q: What strategies elucidate its interaction with protease targets? A: Advanced approaches include:
- Molecular Docking : Simulate binding poses with X-ray structures of proteases (e.g., trypsin-like enzymes) to identify key hydrogen bonds with the carboxylate group .
- Mutagenesis Studies : Replace catalytic residues (e.g., Ser195 in chymotrypsin) to validate binding specificity .
- Isotope Labeling : Use -labeled amine groups in NMR to track conformational changes upon enzyme binding .
Data Contradictions
Q: How should discrepancies in reported bioactivity or analytical data be resolved? A: Mitigation strategies:
- Method Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer for enzyme studies) to control variables .
- Batch Analysis : Compare multiple synthesis batches via LC-MS to rule out impurity-driven artifacts .
- Collaborative Studies : Cross-validate findings with independent labs using shared reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
